Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Overview
Description
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl [3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is 310.13511374 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antineoplastic and Antifilarial Agents
A class of compounds related to ethyl carbamates has shown promise as potential antineoplastic and antifilarial agents. The compounds demonstrated significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in experimental infections, indicating their potential use in treating cancer and filarial infections (S. Ram et al., 1992).
Antimicrobial and Anti-inflammatory Agents
Another study focused on the synthesis of derivatives, including those similar to ethyl carbamates, to evaluate their antimicrobial and anti-inflammatory properties. Some compounds exhibited promising biological activity, suggesting their potential application in developing new treatments for infections and inflammation (B. Narayana et al., 2006).
Drug Delivery Systems
Ethyl carbamates have also been explored in the context of drug delivery systems. A study described a methodology for synthesizing poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, including ethyl carbamates, to improve drug solubility, extend plasma circulating half-lives, and enhance tumor accumulation for anticancer agents. This approach offers a new strategy for delivering drugs more effectively (R. B. Greenwald et al., 1999).
Analytical Methods for Contaminant Detection
The development of analytical methods for detecting contaminants in food and beverages has also utilized ethyl carbamates. A study described the development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine, highlighting the potential for monitoring this carcinogen in alcoholic beverages to ensure public health safety (Lin Luo et al., 2017).
Properties
IUPAC Name |
ethyl N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-5-9-6-7-10-11(8-9)21-14(12(10)13(16)18)17-15(19)20-4-2/h9H,3-8H2,1-2H3,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHNEUZCPDJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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